3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 438030-15-0
VCID: VC4190463
InChI: InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27)
SMILES: CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51
Molecular Formula: C22H17N3OS
Molecular Weight: 371.46

3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS No.: 438030-15-0

Cat. No.: VC4190463

Molecular Formula: C22H17N3OS

Molecular Weight: 371.46

* For research use only. Not for human or veterinary use.

3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one - 438030-15-0

Specification

CAS No. 438030-15-0
Molecular Formula C22H17N3OS
Molecular Weight 371.46
IUPAC Name 3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27)
Standard InChI Key AKGVUCMGUYQKFH-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51

Introduction

Key Findings

3-(9-Ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS: 438030-15-0) is a heterocyclic compound featuring a fused carbazole-quinazolinone scaffold with a sulfhydryl substituent. This molecule has garnered attention in medicinal chemistry due to its structural complexity and potential bioactivity, particularly as a precursor or intermediate in drug discovery. Emerging evidence from related carbazole and quinazolinone derivatives suggests possible antiviral, antimicrobial, and enzyme-inhibitory properties, though direct studies on this compound remain limited .

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one, with a molecular formula of C₂₂H₁₇N₃OS and a molecular weight of 371.46 g/mol . Key structural components include:

  • A 9-ethylcarbazole moiety, contributing aromaticity and planar geometry.

  • A 3,4-dihydroquinazolin-4-one ring system, which adopts a partially saturated bicyclic structure.

  • A sulfanyl (-SH) group at position 2, enabling thiol-based reactivity (e.g., disulfide bond formation or metal coordination) .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number438030-15-0
Molecular FormulaC₂₂H₁₇N₃OS
Molecular Weight371.46 g/mol
SMILES NotationCCN1C2=C(C=C(C=C2)NC3=C(S)C(=O)N(C4=CC=CC=C41)C5=CC=CC=C5)C6=CC=CC=C6

Synthesis and Reaction Pathways

Table 2: Representative Reaction Steps for Analogous Compounds

StepReagents/ConditionsYieldReference
19-Ethylcarbazole-3-amine + Bromoacetyl bromide, DCM/pyridine75%
2Cyclization with CS₂, KOH, reflux68%

Structural Confirmation

X-ray crystallography of related compounds (e.g., methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate) confirms the planarity of the quinazolinone ring and dihedral angles (>75°) between aromatic systems, which may influence packing in solid-state or binding to biological targets .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Solubility: The ethylcarbazole moiety likely confers lipophilicity, necessitating formulation aids for aqueous solubility.

  • Metabolism: Cytochrome P450-mediated oxidation of the ethyl group or sulfhydryl conjugation (e.g., glutathione) is anticipated .

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